molecular formula C10H13N3O6 B12156350 N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycylglycine

N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycylglycine

Cat. No.: B12156350
M. Wt: 271.23 g/mol
InChI Key: VXCRQHWRQCYSRV-UHFFFAOYSA-N
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Description

N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycylglycine is a synthetic compound that features a unique structure combining an oxazole ring with a dipeptide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycylglycine typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 3-hydroxypropanoyl chloride and an amine derivative.

    Coupling with Glycylglycine: The oxazole derivative is then coupled with glycylglycine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the oxazole ring can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic ring.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketone or carboxylic acid derivatives.

    Reduction: Formation of saturated heterocyclic rings.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycylglycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The dipeptide backbone may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycylglycine can be compared with other similar compounds, such as:

    N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycine: Lacks the additional glycine residue, which may affect its biological activity and stability.

    N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]alanine: Contains an alanine residue instead of glycine, potentially altering its interaction with molecular targets.

The uniqueness of this compound lies in its specific combination of an oxazole ring with a dipeptide backbone, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13N3O6

Molecular Weight

271.23 g/mol

IUPAC Name

2-[[2-[3-(3-oxo-1,2-oxazol-5-yl)propanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C10H13N3O6/c14-7(2-1-6-3-8(15)13-19-6)11-4-9(16)12-5-10(17)18/h3H,1-2,4-5H2,(H,11,14)(H,12,16)(H,13,15)(H,17,18)

InChI Key

VXCRQHWRQCYSRV-UHFFFAOYSA-N

Canonical SMILES

C1=C(ONC1=O)CCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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